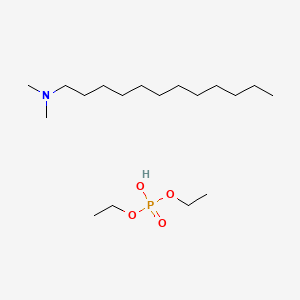
Einecs 229-202-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 229-202-9, also known as disodium metasilicate, is an inorganic compound with the chemical formula Na2SiO3. It is a white, hygroscopic solid that is soluble in water, producing an alkaline solution. Disodium metasilicate is commonly used in various industrial applications due to its properties as a cleaning agent, corrosion inhibitor, and adhesive.
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium metasilicate can be synthesized by reacting sodium carbonate (Na2CO3) with silicon dioxide (SiO2) at high temperatures. The reaction typically occurs in a furnace at temperatures around 1400°C:
Na2CO3+SiO2→Na2SiO3+CO2
Industrial Production Methods: In industrial settings, disodium metasilicate is produced by melting sodium carbonate and silicon dioxide in a furnace. The molten mixture is then cooled and solidified to form glassy lumps, which are subsequently ground into a fine powder. This powder is dissolved in water to produce a concentrated solution, which can be further processed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Disodium metasilicate undergoes various chemical reactions, including:
Hydrolysis: In water, it hydrolyzes to form silicic acid and sodium hydroxide.
Na2SiO3+H2O→H2SiO3+2NaOH
Neutralization: It reacts with acids to form silica gel and sodium salts.
Na2SiO3+2HCl→SiO2+2NaCl+H2O
Common Reagents and Conditions:
Reagents: Acids (e.g., hydrochloric acid), water.
Conditions: Reactions typically occur at room temperature or under mild heating.
Major Products:
Hydrolysis: Silicic acid and sodium hydroxide.
Neutralization: Silica gel and sodium chloride.
Scientific Research Applications
Disodium metasilicate has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed in the preparation of biological buffers and as a stabilizing agent in enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of detergents, water treatment, and as a corrosion inhibitor in metal cleaning processes.
Mechanism of Action
The mechanism of action of disodium metasilicate involves its ability to hydrolyze in water, producing an alkaline solution. This alkaline environment can disrupt the cell walls of microorganisms, leading to their destruction. Additionally, the compound’s ability to form silica gel upon reaction with acids makes it useful in various industrial applications, such as water treatment and corrosion inhibition.
Comparison with Similar Compounds
Disodium metasilicate can be compared with other silicate compounds, such as sodium silicate (Na2SiO3) and sodium orthosilicate (Na4SiO4). While all these compounds share similar chemical properties, disodium metasilicate is unique in its specific applications and reactivity. For example:
Sodium Silicate: Commonly used in the production of adhesives and sealants.
Sodium Orthosilicate: Used as a corrosion inhibitor and in the production of ceramics.
Disodium metasilicate stands out due to its versatility and effectiveness in various industrial and scientific applications.
Properties
CAS No. |
6428-00-8 |
|---|---|
Molecular Formula |
C18H42NO4P |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
diethyl hydrogen phosphate;N,N-dimethyldodecan-1-amine |
InChI |
InChI=1S/C14H31N.C4H11O4P/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3;1-3-7-9(5,6)8-4-2/h4-14H2,1-3H3;3-4H2,1-2H3,(H,5,6) |
InChI Key |
OPWRMKRLIONGIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(C)C.CCOP(=O)(O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















